2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
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Overview
Description
2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridazinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one typically involves multiple steps, starting with the formation of the isoquinoline moiety. One common method is the Bischler-Napieralski reaction, which converts phenylethanols and nitriles into 3,4-dihydroisoquinolines using trifluoromethanesulfonic anhydride (Tf2O) as a promoter . The cyclopenta[c]pyridazinone ring can be synthesized through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of high-throughput screening to identify efficient catalysts and reaction conditions. The process would also need to ensure high yield and purity, which might involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has applications in cancer research.
Minalrestat analogues: These compounds are aldose reductase inhibitors used in diabetes research.
Uniqueness
2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is unique due to its combined isoquinoline and pyridazinone structure, which provides distinct chemical properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one represents a novel structure with potential biological significance. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a complex arrangement that includes a dihydroisoquinoline moiety and a cyclopentapyridazine core, which contribute to its biological activity.
Research indicates that the compound may interact with various biological targets:
-
Protein Arginine Methyltransferases (PRMTs) :
- The compound has been investigated for its inhibitory effects on PRMT5, an enzyme implicated in epigenetic regulation and cancer. In vitro studies show that it inhibits PRMT5 with an IC50 of approximately 8.5 nM, comparable to established inhibitors like GSK3326595 (IC50 = 5.5 nM) .
- This inhibition leads to reduced cell proliferation in leukemia cell lines, suggesting potential anti-cancer applications.
- Antimicrobial Activity :
- Cytotoxicity :
Case Studies
Several studies have explored the biological activity of this compound:
- Study on PRMT5 Inhibition :
In a study published in PubMed, researchers synthesized various derivatives of the compound targeting PRMT5. Compound 46 demonstrated potent inhibition and significant anti-proliferative effects in MV4-11 leukemia cells .
Compound | IC50 (nM) | GI50 (nM) | Activity |
---|---|---|---|
Compound 46 | 8.5 | 18 | Strong PRMT5 inhibition |
GSK3326595 | 5.5 | N/A | Clinical trial inhibitor |
- Antimicrobial Evaluation :
A separate investigation assessed the antimicrobial efficacy against clinical isolates of M. tuberculosis. The compound's MIC values were compared to standard treatments, showing promising results against resistant strains .
Bacterial Strain | MIC (µM) | Comparison |
---|---|---|
Mtb H37Rv | 15 | Effective |
MDR Isolates | 20 | Comparable |
Properties
IUPAC Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(22-18(23)11-15-7-4-8-17(15)20-22)19(24)21-10-9-14-5-2-3-6-16(14)12-21/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMGRRFFDTFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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